molecular formula C21H24FN3O3S B2494680 N-(3-(5-(2-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851719-14-7

N-(3-(5-(2-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2494680
CAS No.: 851719-14-7
M. Wt: 417.5
InChI Key: PHLOWPSYHCESFR-UHFFFAOYSA-N
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Description

N-(3-(5-(2-Fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-derived sulfonamide compound characterized by a 2-fluorophenyl substituent, a pivaloyl (tert-butyl carbonyl) group at the 1-position of the pyrazoline ring, and a methanesulfonamide moiety attached to the phenyl ring. This structure combines lipophilic (pivaloyl) and electron-withdrawing (fluorine, sulfonamide) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[3-[2-(2,2-dimethylpropanoyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c1-21(2,3)20(26)25-19(16-10-5-6-11-17(16)22)13-18(23-25)14-8-7-9-15(12-14)24-29(4,27)28/h5-12,19,24H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLOWPSYHCESFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sulfonamides

are a class of compounds that have been widely used in medicine for their antibacterial properties. They work by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, thus preventing their growth.

The pharmacokinetics of a compound can be influenced by its chemical structure and properties. For example, the log octanol-water partition coefficient (Log Kow) is an important parameter that can influence the absorption and distribution of a compound in the body.

Biological Activity

N-(3-(5-(2-fluorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C20H22FN3O2S\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Biological Activity Overview

Research indicates that compounds within the pyrazole family exhibit a broad spectrum of biological activities. Pyrazole derivatives are known for their anti-inflammatory, analgesic, antipyretic, and anticancer properties. The specific compound under review has shown promising results in various biological assays.

Key Biological Activities

  • Anticancer Activity :
    • Pyrazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in several cancer types.
    • A study demonstrated that similar pyrazole compounds inhibited the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects :
    • Compounds with a pyrazole core often exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
    • The mechanism involves the modulation of inflammatory mediators such as prostaglandins and cytokines .
  • Antimicrobial Properties :
    • Some pyrazole derivatives have shown activity against various bacterial strains, indicating potential as antimicrobial agents.
    • Specifically, compounds similar to the one have demonstrated efficacy against resistant strains of pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX and various kinases involved in cell signaling pathways.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed with similar compounds, leading to increased levels of pro-apoptotic factors like cytochrome c .

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives:

  • Anticancer Study :
    • A recent study evaluated a series of pyrazole derivatives for their anticancer activity against breast and colon cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction at micromolar concentrations .
  • Anti-inflammatory Activity :
    • Another study focused on the anti-inflammatory effects of a related pyrazole compound in a murine model of acute inflammation. The results showed reduced edema and inflammatory cytokine levels compared to controls .

Data Tables

Biological ActivityObserved EffectsReference
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced edema in murine models
AntimicrobialEffective against resistant bacterial strains

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a pyrazoline core and sulfonamide group with several analogs, but key substituent differences dictate distinct properties:

Compound Name / Source Core Structure Substituents (Position) Molecular Weight Notable Features
Target Compound 4,5-Dihydro-1H-pyrazole 1-Pivaloyl, 5-(2-fluorophenyl), 3-aryl Not provided High lipophilicity (pivaloyl)
Compound 4af Pyrano-pyrazole 1-(4-Methoxyphenyl), 5-cyano Not provided 70% yield; m.p. 69.0–70.4°C
Compound 4,5-Dihydro-1H-pyrazole 1-(Methylsulfonyl), 5-(4-dimethylaminophenyl) 436.55 Enhanced solubility (methylsulfonyl)
Flumetsulam Triazolo-pyrimidine 2,6-Difluorophenyl, sulfonamide Not provided Pesticide (ALS inhibitor)
Compound 4,5-Dihydro-1H-pyrazole 5-(4-Fluorophenyl), carbothioamide Not provided X-ray resolved (R factor = 0.056)

Key Observations:

  • Pivaloyl vs.
  • Fluorophenyl Position (Target vs. ): The 2-fluorophenyl substituent in the target compound may induce steric hindrance in binding interactions compared to the 4-fluorophenyl analog in , which has a para-substituted fluorine that optimizes electronic effects .
  • Sulfonamide Bioactivity (Target vs. Flumetsulam): Both compounds feature sulfonamide groups, but flumetsulam’s triazolo-pyrimidine core targets acetolactate synthase (ALS) in plants, suggesting the target compound’s bioactivity (if any) may diverge due to its pyrazoline core .

Research Findings and Data Gaps

  • Biological Data: While sulfonamide-pyrazoline hybrids are common in agrochemicals () and drug discovery, the target compound’s efficacy, toxicity, or mechanism of action remains uncharacterized in the provided materials .

Preparation Methods

Preparation of 3-(Methanesulfonamido)Acetophenone

The synthesis begins with the sulfonylation of 3-aminoacetophenone. Reacting 3-aminoacetophenone with methanesulfonyl chloride in dichloromethane in the presence of triethylamine yields 3-(methanesulfonamido)acetophenone. This step typically achieves yields of 85–90% under ice-cooled conditions (0–5°C) to minimize side reactions.

Reaction Conditions:

  • Solvent: Dichloromethane
  • Base: Triethylamine (1.2 equivalents)
  • Temperature: 0–5°C
  • Time: 2 hours

Claisen-Schmidt Condensation for Chalcone Formation

The chalcone intermediate is synthesized via a Claisen-Schmidt condensation between 3-(methanesulfonamido)acetophenone and 2-fluorobenzaldehyde. This reaction is catalyzed by sodium hydroxide in a mixed aqueous-ethanol system.

Procedure:

  • Dissolve 3-(methanesulfonamido)acetophenone (1.0 equivalent) and 2-fluorobenzaldehyde (1.1 equivalents) in ethanol.
  • Add 10% aqueous NaOH dropwise at 0°C.
  • Stir at room temperature for 12 hours.

Yield: 75–80%.

Cyclization to the 4,5-Dihydro-1H-Pyrazole Core

The chalcone undergoes cyclization with hydrazine hydrate in acetic acid to form the 4,5-dihydro-1H-pyrazole ring. This step introduces the 2-fluorophenyl group at position 5 and the methanesulfonamide-phenyl moiety at position 3.

Optimized Conditions:

  • Reagent: Hydrazine hydrate (2.0 equivalents)
  • Solvent: Acetic acid
  • Temperature: Reflux (110°C)
  • Time: 8–10 hours
  • Yield: 65–70%.

Mechanistic Insight:
Hydrazine attacks the α,β-unsaturated ketone, forming a hydrazone intermediate that undergoes intramolecular cyclization to yield the dihydro-pyrazole.

N-Acylation with Pivaloyl Chloride

The secondary amine of the pyrazole ring is acylated using pivaloyl chloride to introduce the 1-pivaloyl group.

Procedure:

  • Dissolve the dihydro-pyrazole intermediate (1.0 equivalent) in dry tetrahydrofuran.
  • Add triethylamine (1.5 equivalents) and pivaloyl chloride (1.2 equivalents) at 0°C.
  • Stir at room temperature for 4 hours.

Yield: 80–85%.

Optimization Strategies and Alternative Methodologies

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces cyclization time while improving yield. A study demonstrated that 30 minutes of microwave heating at 120°C in acetic acid achieves a 78% yield, compared to 65% under conventional reflux.

Comparative Data:

Method Temperature (°C) Time (hours) Yield (%)
Conventional 110 8–10 65–70
Microwave 120 0.5 75–78

Solvent and Catalytic System Variations

Ethanol-water mixtures (3:1) enhance chalcone solubility, while ionic liquids (e.g., [BMIM][BF₄]) improve reaction rates in cyclization.

Purification and Characterization

The final product is purified via silica gel column chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80–7.20 (m, aromatic H), 3.20 (s, SO₂CH₃), 1.30 (s, C(CH₃)₃).
  • IR (KBr): 1670 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂).

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